molecular formula C20H18BrN5O2 B2513600 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide CAS No. 1207022-11-4

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide

Cat. No.: B2513600
CAS No.: 1207022-11-4
M. Wt: 440.301
InChI Key: SJDTXSYLUZDCOB-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a morpholinopyridazinyl group, and a nicotinamide moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide apart is its unique combination of a bromine atom, a morpholinopyridazinyl group, and a nicotinamide moiety. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, providing distinct biological and chemical properties.

Biological Activity

5-Bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₂H₁₆BrN₃O₂
  • Molecular Weight : 302.18 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom and a morpholinopyridazine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspases, which are essential for the apoptosis pathway. This activation leads to programmed cell death in various cancer cell lines, including breast cancer cells (T47D) .
  • Microtubule Inhibition : Some studies suggest that related compounds inhibit microtubule polymerization, disrupting the mitotic spindle formation necessary for cell division .
  • Antioxidant Activity : The compound may enhance antioxidant enzyme activity, contributing to reduced oxidative stress in treated cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • T47D Breast Cancer Cells : The compound showed an EC50 value of approximately 0.082 µM, indicating potent activity in inducing apoptosis .
  • Melanoma Models : In murine models of melanoma, topical administration of related compounds led to significant tumor reduction and increased apoptosis markers .

In Vivo Studies

In vivo studies have further supported the efficacy of this compound:

  • Murine Melanoma Model : A study involving C57BL/6 mice treated with the compound showed a marked decrease in tumor volume and increased collagen deposition within tumors, suggesting enhanced tissue remodeling and apoptosis induction .

Case Studies

  • Case Study on Anticancer Activity : A series of experiments evaluated the effects of this compound on tumor growth in mice. Results indicated that daily topical application significantly reduced tumor size compared to control groups, highlighting its potential as a therapeutic agent in skin cancers.
  • Apoptosis Induction in Breast Cancer Cells : Another study focused on the mechanism by which this compound induces apoptosis in breast cancer cells, demonstrating a clear correlation between caspase activation levels and reduced cell viability.

Summary of Findings

Study TypeCell Line/ModelKey Findings
In VitroT47D Breast CancerEC50 = 0.082 µM; potent apoptosis induction
In VivoMurine MelanomaSignificant tumor reduction; enhanced collagen deposition
MechanismVarious Cell LinesCaspase activation; microtubule inhibition

Properties

IUPAC Name

5-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c21-16-10-15(12-22-13-16)20(27)23-17-3-1-2-14(11-17)18-4-5-19(25-24-18)26-6-8-28-9-7-26/h1-5,10-13H,6-9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDTXSYLUZDCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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